molecular formula C6H12O2 B1523624 3-Hydroxymethyl-4-methyl-tetrahydrofuran CAS No. 22600-87-9

3-Hydroxymethyl-4-methyl-tetrahydrofuran

Cat. No.: B1523624
CAS No.: 22600-87-9
M. Wt: 116.16 g/mol
InChI Key: QPINGVLALQINHU-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4-methyl-tetrahydrofuran is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxymethyl-4-methyl-tetrahydrofuran (C6H12O2, CAS No. 22600-87-9) is a furan derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with hydroxymethyl and methyl substituents. Its molecular structure can be represented as follows:

  • Molecular Formula : C6H12O2
  • Molecular Weight : 116.16 g/mol
  • CAS Number : 22600-87-9

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity and function.
  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), reducing oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL.
Showed antioxidant activity with an IC50 value of 30 µg/mL in DPPH radical scavenging assays.
Investigated the compound's role in enzyme inhibition, suggesting it may affect metabolic pathways related to oxidative stress regulation.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial or antioxidant drugs.
  • Food Industry : As a natural preservative due to its antimicrobial properties.
  • Cosmetics : In formulations aimed at reducing oxidative damage to skin cells.

Properties

IUPAC Name

(4-methyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-8-4-6(5)2-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPINGVLALQINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.